molecular formula C24H28N6O B2988244 N~4~-(4-ethoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955338-28-0

N~4~-(4-ethoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2988244
CAS RN: 955338-28-0
M. Wt: 416.529
InChI Key: NDGKUJRVSJCQID-UHFFFAOYSA-N
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Description

“N~4~-(4-ethoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a complex organic compound. It features the privileged pyrazolo[3,4-d]pyrimidine scaffold .


Synthesis Analysis

The synthesis of such compounds often involves the use of the Dimroth rearrangement, a process that involves the isomerization of heterocycles and the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The Dimroth rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The Dimroth rearrangement, which is often used in the synthesis of such compounds, involves the formation of an adduct by an attack of the heterocyclic ring by a nucleophile, electrocyclic ring opening in the adduct followed by rotation around the single bond, and closure of the ring with the participation of other structural units .

Scientific Research Applications

Antimicrobial Applications

Pyrazolo[3,4-d]pyrimidine derivatives have been explored for their antimicrobial properties. For example, compounds with similar structures have been incorporated into polyurethane varnish formulas and printing ink pastes, demonstrating effective antimicrobial effects against a variety of microbial strains. These formulations not only provide antimicrobial protection but also enhance the physical and mechanical properties of the coatings, suggesting their potential application in surface coatings for both protective and functional purposes (El‐Wahab et al., 2015).

Antiviral Activity

Certain pyrazolo[3,4-d]pyrimidine analogs, specifically those modified with phosphonomethoxyethoxy groups, have shown notable antiviral activity, particularly against retroviruses. These compounds have demonstrated marked inhibition of retrovirus replication in cell culture, offering a promising avenue for the development of novel antiretroviral drugs (Hocková et al., 2003).

Cancer Research

In cancer research, the cytotoxic activities of pyrazolo[3,4-d]pyrimidine derivatives have been investigated, revealing their potential as therapeutic agents. Studies have shown that these compounds exhibit in vitro cytotoxic activity against specific cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells, highlighting their relevance in the development of cancer treatments (Hassan et al., 2014).

Materials Science

The synthesis and characterization of pyrazolo[3,4-d]pyrimidine derivatives have also found applications in materials science, particularly in the development of novel polymeric materials. These compounds have been utilized in the synthesis of aromatic polyimides, demonstrating significant solubility in organic solvents and thermal stability, making them suitable for high-performance polymer applications (Butt et al., 2005).

Synthetic Methodologies

Moreover, pyrazolo[3,4-d]pyrimidine derivatives serve as key intermediates in organic synthesis, facilitating the development of efficient synthetic methodologies. For instance, the ultrasonic sonochemical method has been applied for the rapid synthesis of these compounds, showcasing the advantages of simple procedures, mild conditions, and short reaction times, which are critical for advancing synthetic chemistry (Buriol et al., 2013).

Future Directions

The future directions for research on this compound could include further exploration of its potential as a CDK2 inhibitor, which could have implications for cancer treatment . Additionally, more detailed studies on its physical and chemical properties could yield interesting insights.

properties

IUPAC Name

4-N-(4-ethoxyphenyl)-6-N-(3-methylbutyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O/c1-4-31-20-12-10-18(11-13-20)27-22-21-16-26-30(19-8-6-5-7-9-19)23(21)29-24(28-22)25-15-14-17(2)3/h5-13,16-17H,4,14-15H2,1-3H3,(H2,25,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGKUJRVSJCQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCC(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~4~-(4-ethoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

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